Dihydronaftazone-d4 O-β-D-Glucuronide
Description
Dihydronaftazone-d4 O-β-D-Glucuronide is a deuterated glucuronide conjugate, where four hydrogen atoms in the parent compound (dihydronaftazone) are replaced with deuterium. This modification enhances its utility as an internal standard in mass spectrometry-based assays, enabling precise quantification of the non-deuterated metabolite in biological matrices . The O-β-D-glucuronide moiety results from the enzymatic conjugation of β-D-glucuronic acid to a hydroxyl group on dihydronaftazone, a process critical for phase II drug metabolism.
Properties
Molecular Formula |
C₁₇H₁₅D₄N₃O₈ |
|---|---|
Molecular Weight |
397.37 |
Synonyms |
β-D-Glucopyranosiduronic Acid 2-[2-(Aminocarbonyl)hydrazino]-1-naphthalenyl-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Features
The table below compares Dihydronaftazone-d4 O-β-D-Glucuronide with structurally or functionally related glucuronides:
| Compound Name | Parent Structure | Glucuronide Position | Deuterium Substitution | Key Applications |
|---|---|---|---|---|
| This compound | Dihydronaftazone | O-linked (hydroxyl) | d4 (parent compound) | Analytical standard for LC-MS |
| 4-Hydroxy Duloxetine-d6 β-D-Glucuronide | Duloxetine | O-linked | d6 (phenolic hydroxyl group) | QC/ANDA compliance testing |
| Tizoxanide-d4 Glucuronide | Tizoxanide | O-linked (phenyl) | d4 (phenyl group) | Internal standard in bioanalysis |
| Quercetin-3-O-β-D-Glucuronide | Quercetin | 3-O position | None | Metabolite identification |
| Apigenin 7-O-β-D-Glucuronide | Apigenin | 7-O position | None | Phytochemical studies |
Key Observations:
- Deuterium Labeling: Deuterated glucuronides (e.g., Dihydronaftazone-d4, Tizoxanide-d4) are indispensable for accurate quantification in complex matrices due to their distinct mass-to-charge (m/z) ratios, minimizing interference from endogenous compounds .
- Positional Isomerism : Glucuronidation at different hydroxyl positions (e.g., quercetin-3-O- vs. 7-O-glucuronide) significantly alters metabolic stability and detection. For example, luteolin-3'-O-β-D-glucuronide and its acetylated isomers exhibit unique fragmentation patterns in MS/MS, necessitating advanced analytical techniques for differentiation .
- Analytical Challenges : Isomeric glucuronides (e.g., carvedilol O- vs. N-glucuronides) require ion/molecule reactions or high-resolution MS for unambiguous identification, as seen in studies using HSiCl3 adducts .
Metabolic and Analytical Roles
- Deuterated Standards : Compounds like 4-Hydroxy Duloxetine-d6 β-D-Glucuronide are used in method validation to ensure compliance with regulatory guidelines (e.g., ANDA) . Similarly, this compound likely serves as a reference for pharmacokinetic studies.
- Natural vs. Synthetic Glucuronides: Flavonoid glucuronides (e.g., apigenin 7-O-β-D-glucuronide) are often microbial metabolites with bioactivity, whereas synthetic deuterated variants prioritize analytical precision over biological activity .
- Degradation Risks : Acidic conditions during HPLC can hydrolyze labile N-glucuronides (e.g., dapsone N-glucuronide), underscoring the need for stable O-glucuronide standards like Dihydronaftazone-d4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
